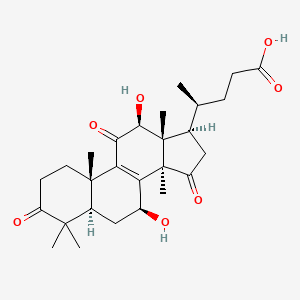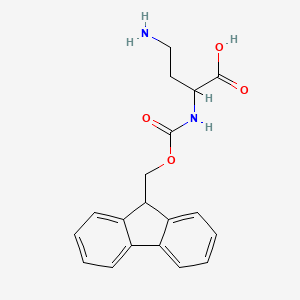
2,5,8-Trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-1-benzopyran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Tocotrienol: is a member of the vitamin E family, which includes eight isomers: alpha-, beta-, gamma-, and delta-tocopherols and alpha-, beta-, gamma-, and delta-tocotrienols . Unlike tocopherols, tocotrienols have an unsaturated isoprenoid side chain with three double bonds, which gives them unique properties . Beta-Tocotrienol is found in various vegetable oils, wheat germ, barley, and certain types of nuts and grains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of beta-tocotrienol involves the condensation of homogentisic acid with isoprenoid units. The reaction typically requires acidic conditions and a catalyst to facilitate the formation of the chromanol ring .
Industrial Production Methods: : Industrially, beta-tocotrienol is extracted from natural sources such as palm oil and rice bran oil. The extraction process involves solvent extraction followed by purification using high-performance liquid chromatography (HPLC) . The use of organic solvents like hexane and 1,4-dioxane is common in the extraction process .
Análisis De Reacciones Químicas
Types of Reactions: : Beta-tocotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: : Beta-tocotrienol is studied for its antioxidant properties, which are superior to those of tocopherols . It is used in research related to lipid peroxidation and free radical scavenging .
Biology: : In biological studies, beta-tocotrienol is investigated for its role in cellular signaling and gene expression . It has shown potential in modulating various biological pathways .
Medicine: : Beta-tocotrienol has been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties . It is being researched for its potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders .
Industry: : In the industrial sector, beta-tocotrienol is used as a natural preservative due to its antioxidant properties . It is also incorporated into dietary supplements and skincare products .
Mecanismo De Acción
Beta-tocotrienol exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits lipid peroxidation . Additionally, beta-tocotrienol modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways . It also inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds: : Beta-tocotrienol is compared with other vitamin E isomers, including alpha-, gamma-, and delta-tocotrienols, as well as alpha-, beta-, gamma-, and delta-tocopherols .
Uniqueness: : Beta-tocotrienol is unique due to its superior antioxidant properties and its ability to penetrate tissues with saturated fatty layers, such as the brain and liver . Unlike tocopherols, tocotrienols, including beta-tocotrienol, have shown more potent anti-cancer and neuroprotective effects .
Propiedades
IUPAC Name |
2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYKUFVNYVMTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871688 |
Source


|
| Record name | 2,5,8-Trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13384655.png)


![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)

![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)
![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)





![4-(2,6-Diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B13384751.png)

